N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Biological Activities
Synthetic Approaches and Chemical Reactions
Research has delved into the synthesis of cyclic sulfonamides, including those with structures related to N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, through reactions like the intramolecular Diels-Alder reactions. These synthetic routes facilitate the creation of novel cyclic sulfonamides that show promise as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Cyclooxygenase-2 (COX-2) Inhibition
Compounds with sulfonamide structures have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, highlighting the therapeutic potential of sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enzyme Inhibition Studies
Research includes the synthesis and enzyme inhibitory potential assessment of new sulfonamides, focusing on their interactions with enzymes like α-glucosidase and acetylcholinesterase. These studies are crucial for developing therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Microbial Degradation of Sulfonamides
Investigations into the microbial degradation of sulfonamides provide insights into environmental pathways for the elimination of these compounds, revealing novel microbial strategies that could inform the development of bioremediation techniques (Ricken et al., 2013).
Antimalarial and Antiviral Potential
Studies on the reactivity and antimalarial activity of sulfonamide derivatives, including computational and molecular docking investigations, suggest their potential application in treating diseases like malaria and possibly in COVID-19 drug research (Fahim & Ismael, 2021).
Antimicrobial and Antiproliferative Properties
The synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities, emphasizing the role of sulfonamide compounds in developing new therapeutic agents (Abd El-Gilil, 2019).
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-25(22,15-6-7-17-14(10-15)8-9-23-17)19-11-18-20-16(12-24-18)13-4-2-1-3-5-13/h6-7,10,12-13,19H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNAVJOFCOGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.